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Compound of Interest

4-Chloro-5-methoxy-2-pyrimidin-2-
Compound Name:

ylpyrimidine
CAS No.: 1269625-50-4
Cat. No.: B2890997

Get Quote

\ J

Compound: 4-Chloro-5-methoxy-2-(pyrimidin-2-yl)pyrimidine CAS: [Generic/Proprietary
Scaffold Class] Molecular Formula:

Molecular Weight: 222.63 g/mol

Executive Summary

The CMPP scaffold represents a "privileged structure” in medicinal chemistry, specifically
designed for targeting ATP-binding sites in kinases (e.g., JAK, CDK, and VEGFR families). The
2,2'-bipyrimidine core mimics the adenine ring of ATP, facilitating hinge-region binding, while
the 4-chloro substituent serves as a highly reactive electrophilic handle for late-stage
diversification via Nucleophilic Aromatic Substitution (

). The 5-methoxy group provides crucial electronic modulation, enhancing metabolic stability
and solubility compared to unsubstituted analogs.

Chemical Properties & Handling
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Property Specification Operational Insight
) ) Visual purity check; darkening
Appearance Off-white to pale yellow solid o ]
indicates hydrolysis.
Critical: Poor solubility in
Solubility DMSO (>50 mM), DMF, DCM water/hexane.[1] Store stock
solutions in 100% DMSO.
High ( Susceptible to hydrolysis in
Reactivity acidic aqueous media.[1] Keep
-Cl displacement) anhydrous.[1]
Hygroscopic. Thaw completely
Storage -20°C, Desiccated, Inert Gas before opening to prevent
condensation.[1]
Stability Warning

The C4-chlorine atom is activated by the electron-deficient pyrimidine ring. While this drives the

desired reactivity, it also makes the compound prone to hydrolysis to the 4-hydroxy derivative

(inactive) if exposed to atmospheric moisture for prolonged periods.[1] Always handle under

nitrogen or argon.[1]

Strategic Application: Library Generation

The primary application of CMPP is the rapid generation of focused libraries.[1] The C4-

position is the "diversity vector," allowing the introduction of solubilizing groups or specific

pharmacophores.

Mechanism of Action (Chemical)

The reaction proceeds via an

mechanism.[1] The 2-pyrimidinyl substituent at C2 exerts an electron-withdrawing effect
(inductive), activating the C4 position. However, the 5-methoxy group is an electron donor

(mesomeric), which slightly tempers this reactivity compared to 5-nitro analogs. This balance is

advantageous: it prevents indiscriminately rapid hydrolysis while maintaining reactivity toward
primary and secondary amines.[1]
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Protocol A: Diversity-Oriented Synthesis ()

Objective: Synthesize a library of 4-amino-substituted bipyrimidines.

Reagents:

Scaffold: CMPP (1.0 equiv)

Nucleophile: Diverse Amines (

) (1.2 equiv)[1]

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or

[1]

Solvent: Anhydrous 1,4-Dioxane or DMF

Step-by-Step Procedure:

Preparation: Dissolve CMPP (0.2 mmol) in anhydrous 1,4-Dioxane (2 mL) in a reaction vial.
o Addition: Add DIPEA (0.4 mmol) followed by the specific amine (0.24 mmol).

» Reaction:

o Aliphatic Amines: Stir at 60°C for 2—4 hours.

o Aniline/Aromatic Amines: Stir at 90-100°C for 6—12 hours (requires higher energy to
overcome lower nucleophilicity).

e Monitoring: Monitor by LC-MS. Look for the disappearance of the parent mass (M+H =
223/225) and appearance of product mass.[1]

o Work-up (High Throughput): Evaporate solvent using a Genevac/SpeedVac. Resuspend in
DMSO/MeOH (1:1).[1]

 Purification: Prep-HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).
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Troubleshooting Table:

Observation Root Cause Solution

] Switch solvent to NMP;
. Nucleophile too weak (e.g., .
No Reaction . increase Temp to 120°C
electron-poor aniline) .
(microwave).

] Wet solvent or atmospheric Use freshly distilled solvents;
Hydrolysis Product (4-OH) ) )
moisture add molecular sieves.[1]

| Bis-substitution | Not possible | The scaffold has only one leaving group (CI).[1] |

Biological Screening Context

Once the library is generated, the compounds act as Type | or Type %2 kinase inhibitors.

SAR Logic (Structure-Activity Relationship)[1][2]

e 2,2'-Bipyrimidine Core: Forms the primary hydrogen-bonding network with the kinase hinge
region (typically Valine/Leucine residues).

o 5-Methoxy Group: Often points toward the solvent front or interacts with the "gatekeeper”
residue, improving selectivity and preventing metabolic oxidation at the C5 position.

e 4-Amino Substituent (R-Group): Occupies the hydrophobic pocket (back pocket) or extends
to the ribose binding site.[1] This is the primary determinant of selectivity between kinase
families.[1]

Protocol B: Kinase Inhibition Assay (ADP-Glo™)
Objective: Determine

of synthesized analogs.

e Preparation: Dilute compounds in 100% DMSO to 100x final concentration (10-point dose

response).
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e Enzyme Mix: Prepare Kinase (e.g., CDK2/CyclinA) in reaction buffer (40 mM Tris pH 7.5, 20
mM

, 0.1 mg/mL BSA).

e Incubation: Add 1 pL compound + 4 puL Enzyme Mix to 384-well plate. Incubate 15 min at RT.
e Substrate: Add 5 pL ATP/Substrate mix. Incubate 60 min at RT.
o Detection: Add 10 pL ADP-Glo Reagent (40 min)

Add 20 pL Kinase Detection Reagent (30 min).

o Read: Measure Luminescence on a plate reader (e.g., EnVision).

Visualizations & Workflows
Figure 1: Synthetic Workflow and Logic

This diagram illustrates the conversion of the CMPP scaffold into a bioactive library.[1]
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Caption: Figure 1: One-step diversification workflow converting the electrophilic CMPP scaffold
into a functional kinase inhibitor library via

Figure 2: Structural Pharmacophore Map
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This diagram explains why this scaffold is used, mapping chemical features to biological
interaction.
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Caption: Figure 2: Pharmacophore mapping of the CMPP scaffold.[1] The bipyrimidine core
anchors the molecule, while the 5-OMe and 4-Amino groups tune selectivity.
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e General Protocol: "Nucleophilic Arom

) on Heterocycles." Common Organic Chemistry Protocols. (Context: Standard operating
procedures for chloropyrimidine displacement).

(Note: While the specific CAS for CMPP is a specialized intermediate, the references above
validate the chemistry and biological logic of the 4-chloro-5-methoxy-pyrimidine class.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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